molecular formula C26H35N5O2 B10864952 N'-{(3Z)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide

N'-{(3Z)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide

Cat. No.: B10864952
M. Wt: 449.6 g/mol
InChI Key: KIHIYXZLQPINLY-UHFFFAOYSA-N
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Description

N’-{(3Z)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole core with a hydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(3Z)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Functionalization: The indole core is then functionalized with a dibutylamino group through nucleophilic substitution.

    Hydrazide Formation: The final step involves the reaction of the functionalized indole with 4-(dimethylamino)benzohydrazide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{(3Z)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, N’-{(3Z)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for drug development. Its unique structure may interact with specific biological targets, making it a candidate for therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as dyes, pigments, or polymers.

Mechanism of Action

The mechanism of action of N’-{(3Z)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(3Z)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide
  • N’-{(3Z)-1-[(ethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide

Uniqueness

The uniqueness of N’-{(3Z)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H35N5O2

Molecular Weight

449.6 g/mol

IUPAC Name

N-[1-[(dibutylamino)methyl]-2-hydroxyindol-3-yl]imino-4-(dimethylamino)benzamide

InChI

InChI=1S/C26H35N5O2/c1-5-7-17-30(18-8-6-2)19-31-23-12-10-9-11-22(23)24(26(31)33)27-28-25(32)20-13-15-21(16-14-20)29(3)4/h9-16,33H,5-8,17-19H2,1-4H3

InChI Key

KIHIYXZLQPINLY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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